Methyl 2-(3-Acetamidophenyl)acetate
Description
Methyl 2-(3-Acetamidophenyl)acetate is an ester derivative of 2-(3-acetamidophenyl)acetic acid. The esterification of such carboxylic acids typically involves methanol under acidic or catalytic conditions. Key spectroscopic data for the parent acid include:
- ¹H-NMR (DMSO-d₆): δ 12.27 (s, COOH), 9.90 (s, NH), 7.47–6.91 (aromatic protons), 3.51 (s, CH₂), 2.03 (s, CH₃).
- ¹³C-NMR: δ 172.52 (COOH), 168.21 (CONH), 139.26–117.32 (aromatic carbons), 40.86 (CH₂), 23.94 (CH₃) .
The methyl ester is anticipated to exhibit similar aromatic and acetamide motifs, with altered solubility and reactivity due to the ester functional group.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 2-(3-acetamidophenyl)acetate |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-10-5-3-4-9(6-10)7-11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13) |
InChI Key |
ROFHLZLWHUTFEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Methyl 2-(3-Acetamidophenyl)acetate and Analogues
Notes:
- Methyl 2-phenylacetoacetate (CAS 16648-44-5) shares the aromatic and ester motifs but replaces the acetamide with a ketone, enabling keto-enol tautomerism and divergent reactivity (e.g., in amphetamine synthesis) .
- Ethyl 2-(4-(2-(2,4-dimethylphenoxy)acetamido)phenoxy)acetate (compound I) demonstrates how substituent variation (e.g., phenoxy groups) enhances antitubercular activity .
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Observations :
- The carboxylic acid (15) has higher polarity (m.p. 128–129°C) compared to its ester derivatives, which are likely liquids or low-melting solids.
- Methyl 2-phenylacetoacetate lacks the acetamide group, reducing hydrogen-bonding capacity and altering biological activity .
Reactivity and Stability
- Hydrolysis : this compound is expected to undergo hydrolysis to 2-(3-Acetamidophenyl)acetic acid under acidic/basic conditions, similar to 3-acetamidophenyl acetate , which hydrolyzes in abiotic environments .
- Stability : The acetamide group in this compound may confer resistance to enzymatic degradation compared to simpler esters like isoamyl acetate (a flavoring agent with rapid hydrolysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
